molecular formula C10H6ClNO4 B12802601 2-chloro-7-hydroxy-6-methyl-4,5-dioxo-1H-indole-3-carbaldehyde CAS No. 73355-44-9

2-chloro-7-hydroxy-6-methyl-4,5-dioxo-1H-indole-3-carbaldehyde

Cat. No.: B12802601
CAS No.: 73355-44-9
M. Wt: 239.61 g/mol
InChI Key: OMXBQKCIQLIDJH-UHFFFAOYSA-N
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Description

2-chloro-7-hydroxy-6-methyl-4,5-dioxo-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the indole family Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-7-hydroxy-6-methyl-4,5-dioxo-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale synthesis would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-7-hydroxy-6-methyl-4,5-dioxo-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert carbonyl groups to alcohols or amines.

    Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-chloro-7-hydroxy-6-methyl-4,5-dioxo-1H-indole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-7-hydroxy-6-methyl-4,5-dioxo-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: A precursor for many biologically active molecules.

    2-chloro-1H-indole-3-carbaldehyde: Similar structure but lacks the hydroxy and methyl groups.

    7-hydroxy-1H-indole-3-carbaldehyde: Lacks the chlorine and methyl groups.

Uniqueness

2-chloro-7-hydroxy-6-methyl-4,5-dioxo-1H-indole-3-carbaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and industrial chemicals .

Properties

CAS No.

73355-44-9

Molecular Formula

C10H6ClNO4

Molecular Weight

239.61 g/mol

IUPAC Name

2-chloro-7-hydroxy-6-methyl-4,5-dioxo-1H-indole-3-carbaldehyde

InChI

InChI=1S/C10H6ClNO4/c1-3-7(14)6-5(9(16)8(3)15)4(2-13)10(11)12-6/h2,12,14H,1H3

InChI Key

OMXBQKCIQLIDJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=C(N2)Cl)C=O)C(=O)C1=O)O

Origin of Product

United States

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